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Octylidenecyclohexane

Cat. No.: B14282414
CAS No.: 137595-12-1
M. Wt: 194.36 g/mol
InChI Key: RMUOVTWKASVDFT-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry

From a classification standpoint, octylidenecyclohexane is an alkene. sigmaaldrich.com The defining feature of an alkene is the presence of at least one carbon-carbon double bond. In the case of this compound, this double bond is exocyclic to the cyclohexane (B81311) ring, meaning one carbon of the double bond is part of the ring and the other is part of the octyl side chain.

The synthesis of such a structure often involves well-established olefination reactions. A primary method for converting ketones to alkenes is the Wittig reaction. wikipedia.orgmasterorganicchemistry.com This reaction utilizes a phosphonium (B103445) ylide to react with an aldehyde or a ketone, forming a new carbon-carbon double bond. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, this would typically involve the reaction of cyclohexanone (B45756) with an octyl-substituted phosphonium ylide. The Wittig reaction is a cornerstone of organic synthesis due to its reliability and the fixed position of the newly formed double bond. libretexts.org

The cyclohexane ring itself is a fundamental motif in organic chemistry. Its conformational flexibility, primarily existing in a strain-free chair conformation, influences the reactivity of its substituents. masterorganicchemistry.comgoogle.com The introduction of a planar, sp2-hybridized carbon in the form of the exocyclic double bond in this compound introduces a degree of rigidity to the ring system at the point of attachment.

Historical Perspectives in Synthetic Chemistry

The synthesis of this compound has been documented in academic literature as an intermediate in the pursuit of more complex molecular targets. A notable example is found in a thesis focused on radical approaches to the synthesis of Alangium and Mitragyna alkaloids. whiterose.ac.uk In this work, this compound was synthesized and characterized. whiterose.ac.uk

The synthesis was achieved as part of a broader investigation into radical cyclization reactions. whiterose.ac.uk The characterization of the resulting this compound provided specific analytical data, which is crucial for verifying the successful synthesis of the compound. whiterose.ac.uk

Table 1: Analytical Data for this compound

Parameter Value
Rf 0.6 (petrol)
νmax (thin film) 2930 (s), 2850 (s), 2661 (w), 1447 (m), 1376 (m), 1342 (m), 1306 (m) cm-1
δH (400 MHz; CDCl3) 5.06 (1H, t, J = 7.0, C=CH), 2.14 (2H, t, J = 7.0, CCH2)

Data sourced from a doctoral thesis on alkaloid synthesis. whiterose.ac.uk

This documented synthesis, while part of a larger project, provides a concrete example of this compound's preparation in a research setting.

Significance in Contemporary Chemical Research

The significance of this compound in contemporary research primarily lies in its role as a building block for organic synthesis. sigmaaldrich.comamerigoscientific.com Chemical building blocks are relatively simple molecules that serve as starting materials for the construction of more complex compounds, including those with potential applications in medicinal chemistry and materials science. amerigoscientific.comenamine.net

The structural motif of a cyclohexane ring is found in numerous natural and synthetic compounds, including some used in the fragrance industry. google.comnih.gov While direct research on the olfactory properties of this compound is not prominent, related cyclohexane derivatives are valued for their aromatic characteristics. google.com The synthesis of complex cyclic fragrances often relies on the transformation of unsaturated building blocks like alkenes and dienes. nih.gov

Furthermore, the synthesis of this compound as an intermediate in the path towards complex alkaloids highlights its utility. whiterose.ac.uk Alkaloids are a diverse class of naturally occurring compounds with a wide range of biological activities, and the development of novel synthetic routes to these molecules is an ongoing area of chemical research. whiterose.ac.uk The use of this compound in this context underscores its value as a foundational structure upon which greater molecular complexity can be built. A derivative, this compound-1-carbonydrazide, has also been noted in the chemical literature, suggesting further derivatization and potential applications are being explored.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26 B14282414 Octylidenecyclohexane CAS No. 137595-12-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137595-12-1

Molecular Formula

C14H26

Molecular Weight

194.36 g/mol

IUPAC Name

octylidenecyclohexane

InChI

InChI=1S/C14H26/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h11H,2-10,12-13H2,1H3

InChI Key

RMUOVTWKASVDFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=C1CCCCC1

Origin of Product

United States

Elucidation of Reaction Mechanisms

Mechanistic Investigations of Formation Reactions

The formation of Octylidenecyclohexane via the Wittig reaction involves the coupling of cyclohexanone (B45756) and an octyl-substituted phosphonium (B103445) ylide. The ylide, (octyl)triphenylphosphorane, is typically generated in situ by deprotonating the corresponding phosphonium salt (octyltriphenylphosphonium bromide) with a strong base. adichemistry.comlibretexts.org The mechanism of how the ylide and the ketone combine has been a subject of extensive investigation, leading to an evolution in its understanding. rsc.org

The mechanism of the Wittig reaction has been debated, with early proposals suggesting a stepwise pathway and more recent evidence pointing towards a concerted process, particularly under specific conditions. rsc.orgpsiberg.com

Stepwise Pathway: The classical mechanism proposed a stepwise process beginning with the nucleophilic attack of the ylide's carbon on the carbonyl carbon of cyclohexanone. libretexts.orgpw.live This would form a dipolar, zwitterionic intermediate known as a betaine (B1666868). libretexts.org This betaine intermediate would then undergo cyclization to form a four-membered ring, the oxaphosphetane, which subsequently decomposes to yield the final products: this compound and the highly stable triphenylphosphine (B44618) oxide. pw.live The formation of betaine intermediates is considered more plausible in the presence of lithium salts, which can stabilize the zwitterion. pitt.eduorganic-chemistry.org

Concerted Pathway: Modern mechanistic studies, supported by experimental and computational evidence, suggest that for unstabilized ylides (like the octyl ylide) in lithium salt-free conditions, the reaction proceeds through a concerted [2+2] cycloaddition. rsc.orgwikipedia.org In this pathway, the ylide and cyclohexanone react in a single, coordinated step to directly form the oxaphosphetane intermediate without the formation of a distinct betaine intermediate. pitt.eduwikipedia.org This pathway involves a single transition state rather than multiple steps with intermediates. wikipedia.org The driving force for the entire reaction is the formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide. adichemistry.com

The nature of the transition state is crucial as it dictates the reaction rate and stereochemistry. In the context of the concerted formation of this compound, the reaction proceeds through a single, four-centered transition state leading to the oxaphosphetane. adichemistry.compw.live

For the reaction involving an unstabilized ylide (e.g., octyl ylide) and an aldehyde or ketone, the transition state is described as puckered and early, meaning it resembles the reactants more than the intermediate. pitt.edu The geometry of this transition state is influenced by steric interactions. To minimize these interactions, the largest groups on the ylide (triphenylphosphine) and the ketone orient themselves to be as far apart as possible, which influences which diastereomeric oxaphosphetane is formed. adichemistry.com This kinetic control is fundamental to the stereoselectivity observed in the reaction. pitt.edu

Several key reactive species are involved in the synthesis of this compound. A reactive intermediate is a transient, high-energy molecule that is formed during a reaction but is not the final product. allen.inegyankosh.ac.in

Phosphorus Ylide ((Octyl)triphenylphosphorane): This is the primary reactive intermediate that acts as the nucleophile. libretexts.org It is a neutral molecule with adjacent positive and negative charges on the phosphorus and carbon atoms, respectively. It is typically prepared from octyltriphenylphosphonium halide by treatment with a strong base. libretexts.org

Oxaphosphetane: This four-membered heterocyclic compound is a key intermediate formed from the reaction of the ylide and cyclohexanone. libretexts.org Its existence has been confirmed by techniques such as ³¹P-NMR spectroscopy. adichemistry.com The oxaphosphetane is unstable and rapidly decomposes in an irreversible step to form the alkene (this compound) and triphenylphosphine oxide. libretexts.orgpitt.edu

Betaine (disputed): As mentioned, the betaine is a zwitterionic intermediate proposed in the classical stepwise mechanism. libretexts.org While it was historically considered a key intermediate, its existence in significant lifetimes for reactions with non-stabilized ylides under salt-free conditions is now largely refuted in favor of a direct, concerted cycloaddition. rsc.orgpitt.edu

Role of Catalysis in Mechanistic Control

Catalysis increases the rate of a chemical reaction by providing an alternative mechanism with a lower activation energy. wikipedia.org While the traditional Wittig reaction is a stoichiometric process that generates a full equivalent of phosphine (B1218219) oxide waste, research has focused on developing catalytic versions. organic-chemistry.orgnottingham.ac.uk In a catalytic Wittig reaction, a catalytic amount of a phosphine oxide is continuously reduced in situ to the corresponding phosphine, which can then re-enter the cycle to form the ylide. nottingham.ac.uk This approach, however, is a developing field and its specific application to the synthesis of this compound is not widely documented.

Mechanistic control can also be exerted by the reaction conditions. For instance, the presence or absence of lithium salts can alter the reaction pathway. wikipedia.org Lithium cations can coordinate to the oxygen atom in the betaine intermediate, affecting its stability and subsequent decomposition, thereby influencing the stereochemical outcome of the reaction. pitt.eduharvard.edu This demonstrates that while not a catalyst in the traditional sense, additives can control the operative mechanism.

Stereochemical Implications in Reaction Mechanisms

The reaction of the symmetrical cyclohexanone with the octyl ylide produces this compound, which can exist as two geometric isomers: (E)-Octylidenecyclohexane and (Z)-Octylidenecyclohexane. The stereochemistry of the Wittig reaction is a direct consequence of the reaction mechanism and is highly dependent on the electronic nature of the substituent on the ylide. wikipedia.org

For non-stabilized ylides, such as the (octyl)triphenylphosphorane used to form this compound, the reaction typically shows a strong preference for the Z-alkene. adichemistry.comorganic-chemistry.orgwikipedia.org This selectivity is established during the kinetically controlled formation of the oxaphosphetane intermediate. pitt.edu The initial cycloaddition favors the formation of the cis-substituted oxaphosphetane, which then undergoes a syn-elimination to yield the Z-alkene. pitt.edu In contrast, stabilized ylides (those with electron-withdrawing groups like esters or ketones) tend to form the E-alkene with high selectivity. wikipedia.org

The table below summarizes the general stereochemical outcomes for the Wittig reaction based on the ylide type.

Ylide TypeR Group on Ylide (Ph₃P=CHR)ReactivityPredominant Alkene IsomerTypical Reaction Conditions
Non-stabilizedAlkyl (e.g., Heptyl)HighZ-alkeneSalt-free, aprotic solvents (THF, ether)
Semi-stabilizedAryl, AlkenylModerateMixture of E/Z, often poor selectivityVariable
StabilizedEster, Ketone, CyanoLowE-alkeneThermodynamic control often possible

Therefore, in the synthesis of this compound from cyclohexanone and (octyl)triphenylphosphorane (an unstabilized ylide), the expected major product would be (Z)-Octylidenecyclohexane, a direct result of the kinetically controlled, concerted formation of a cis-oxaphosphetane intermediate.

Stereochemical Investigations

Configurational Isomerism

Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. For alkenes, this is most commonly observed as E/Z isomerism, which arises from restricted rotation about a double bond when each carbon of the double bond is attached to two different groups. studymind.co.ukmasterorganicchemistry.com

In the case of unsubstituted octylidenecyclohexane, the structure is Cyclohexane (B81311)=CH-(CH₂)₆-CH₃. To determine if E/Z isomerism is possible, the substituents on each carbon of the double bond must be analyzed using the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org

On the exocyclic carbon (of the octylidene group): The two substituents are a heptyl group (-C₇H₁₅) and a hydrogen atom (-H). According to CIP rules, the heptyl group has a higher priority than the hydrogen atom.

On the ring carbon: The two substituents are the two pathways around the cyclohexane ring, originating from the carbon atom of the double bond (C1). These pathways are C1-C2-C3... and C1-C6-C5... In an unsubstituted ring, these two pathways are identical.

Since the ring carbon is not attached to two different groups, unsubstituted this compound does not exhibit E/Z configurational isomerism .

However, if the cyclohexane ring is substituted in a way that makes the two pathways non-equivalent, E/Z isomerism becomes possible. For example, in a hypothetical molecule like 2-methylthis compound , the C1-C2 path (containing the methyl group) is different from the C1-C6 path. This differentiation allows for the assignment of E and Z configurations.

(Z)-isomer: The higher-priority groups on each carbon of the double bond are on the same side (from the German zusammen). libretexts.org

(E)-isomer: The higher-priority groups are on opposite sides (from the German entgegen). libretexts.org

Conformational Analysis of the Cyclohexane Moiety

The cyclohexane ring typically adopts a stable, strain-free chair conformation. libretexts.org However, the presence of an exocyclic sp²-hybridized carbon atom in this compound forces the ring carbon of the double bond and its immediate neighbors into a more planar arrangement, causing a distortion of the ideal chair geometry. nih.govacs.org

The primary conformational consideration is the steric strain between the octylidene substituent and the axial hydrogens on the cyclohexane ring. This type of steric hindrance is known as a 1,3-diaxial interaction, which occurs between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to it. libretexts.orglibretexts.org Although the octylidene group is not strictly axial or equatorial, its components can interact with the axial positions of the ring.

Specifically, the vinylic hydrogen and the first methylene (B1212753) group (-CH₂-) of the heptyl chain can experience significant steric repulsion with the axial hydrogens at the C2 and C6 positions. To minimize this strain, the cyclohexane ring will adopt the most stable conformation possible, which is a slightly flattened or distorted chair. The bulky nature of the entire octylidene group strongly disfavors any conformation that would increase these steric interactions.

Diastereoselective and Enantioselective Synthesis Approaches

Stereoselective synthesis aims to produce a single stereoisomer or a specific mixture of stereoisomers. For a substituted this compound, this involves controlling the geometry of the double bond (diastereoselectivity) and, if the molecule is chiral, controlling the three-dimensional arrangement at the stereocenter (enantioselectivity).

Diastereoselective Synthesis

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from ketones or aldehydes, making it ideal for creating the this compound structure from cyclohexanone (B45756). libretexts.orglumenlearning.com The stereochemical outcome (E vs. Z) of the Wittig reaction can be controlled by the nature of the phosphorus ylide used. organic-chemistry.org

Z-Isomer Preference: Unstabilized ylides, where the group attached to the carbanion is an alkyl group (like in the octyl ylide), typically react under kinetic control to give the Z-alkene as the major product. organic-chemistry.org

E-Isomer Preference: Stabilized ylides, which contain an electron-withdrawing group, or modifications of the Wittig reaction like the Horner-Wadsworth-Emmons reaction, generally favor the formation of the more thermodynamically stable E-alkene.

Enantioselective Synthesis

Enantioselective synthesis is relevant for chiral derivatives, such as a substituted alkylidenecycloalkane where the substitution pattern creates a chiral center or an axis of chirality. acs.orguou.ac.in The goal is to produce an excess of one enantiomer over the other.

Several strategies can be envisioned for the enantioselective synthesis of a chiral this compound derivative:

Chiral Precursor Approach: Start with an enantiomerically pure substituted cyclohexanone. A subsequent Wittig reaction would then form the exocyclic double bond while preserving the stereochemistry of the existing chiral center.

Catalytic Asymmetric Synthesis: Employ a chiral catalyst to influence the stereochemical outcome of a key bond-forming reaction. This could involve an asymmetric version of the Wittig reaction or a catalytic reaction that constructs the chiral center on the ring before the olefination step. uva.es

Chiral Auxiliary Method: Temporarily attach a chiral molecule (an auxiliary) to the substrate to direct the stereochemistry of a reaction. The auxiliary is then removed in a later step.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to model the electronic structure of molecules. nih.govaps.org These calculations can predict a wide range of molecular properties, including geometries, energies, and spectroscopic characteristics. wikipedia.org

Density Functional Theory (DFT) has become a widely used method in computational quantum chemistry due to its favorable balance of accuracy and computational cost. nih.govwikipedia.org It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgukm.my DFT methods are based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. ukm.my

In the context of octylidenecyclohexane, DFT could be applied to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate Electronic Properties: Investigate the distribution of electrons, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and reactivity.

Predict Spectroscopic Data: Simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in the interpretation of experimental data.

Analyze Reaction Mechanisms: Explore the energy changes that occur during chemical reactions involving this compound. mdpi.com

Different functionals are available within DFT, each with varying levels of sophistication and suitability for different types of chemical problems. nih.govmdpi.com For instance, hybrid density functionals like B3LYP are commonly used for studying reaction mechanisms and molecular spectroscopy. mdpi.com The choice of functional and basis set is crucial for obtaining accurate results.

Table 1: Potential DFT Applications for this compound

Application Description Key Parameters Calculated
Geometric Optimization Finding the lowest energy conformation of the molecule.Bond lengths, bond angles, dihedral angles.
Electronic Structure Analysis Understanding the distribution and energy of electrons.HOMO/LUMO energies, Mulliken charges, electrostatic potential.
Vibrational Analysis Predicting the infrared spectrum.Vibrational frequencies and intensities.
Reaction Energetics Calculating the energy changes in a chemical reaction.Enthalpy of reaction, activation energy.

The term ab initio is Latin for "from the beginning" and refers to computational chemistry methods that are based solely on theoretical principles without the inclusion of experimental data. youtube.com These methods solve the electronic Schrödinger equation to predict molecular properties. wikipedia.org

Common ab initio methods include:

Hartree-Fock (HF) Theory: This is the simplest ab initio method. It provides a good starting point for more advanced calculations but neglects electron correlation, which can be important for accurate predictions. wikipedia.orgchemeurope.com

Post-Hartree-Fock Methods: These methods, such as Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory, build upon the HF method to include electron correlation. chemeurope.com They offer higher accuracy but are also more computationally demanding. chemeurope.com

For a molecule like this compound, ab initio calculations could provide highly accurate benchmarks for properties such as its ground-state energy and equilibrium geometry. While computationally expensive, these methods are valuable for validating the results of more approximate methods like DFT. chemeurope.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. ebsco.comnih.gov These simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular behavior. ebsco.com

Applications of MD simulations for this compound could include:

Conformational Analysis: The cyclohexane (B81311) ring can adopt various conformations (e.g., chair, boat). MD simulations can explore the conformational landscape of this compound, determining the relative populations and interconversion rates of different conformers.

Solvent Effects: By including explicit solvent molecules in the simulation, it is possible to study how the solvent influences the structure and dynamics of this compound.

Thermodynamic Properties: MD simulations can be used to calculate thermodynamic properties such as heat capacity and diffusion coefficients.

MD simulations are a powerful tool for bridging the gap between static molecular structures and dynamic molecular behavior, offering insights into processes that occur on timescales ranging from femtoseconds to microseconds. nih.gov

Reaction Pathway Modeling and Energy Landscapes

Understanding the mechanism of a chemical reaction involves mapping out the reaction pathway, which connects reactants to products via a transition state. smu.edu Computational chemistry allows for the detailed exploration of these pathways and the associated potential energy surface (PES). smu.edu

For reactions involving this compound, computational modeling could:

Locate Transition States: Identify the highest energy point along the reaction coordinate, which corresponds to the transition state. The energy of the transition state determines the activation energy of the reaction.

Calculate Reaction Rates: Using transition state theory, the calculated activation energy can be used to estimate the rate constant of a reaction.

Explore Reaction Mechanisms: By mapping out the entire reaction pathway, it is possible to gain a detailed understanding of the sequence of bond-breaking and bond-forming events that occur during a reaction. smu.edu

These studies are crucial for predicting the feasibility of a reaction and for designing catalysts that can lower the activation energy and improve reaction efficiency.

Machine Learning and Neural Network Applications in Computational Chemistry

Machine learning (ML) and neural networks are increasingly being applied to computational chemistry to accelerate calculations and extract new insights from large datasets. arxiv.orgnih.gov These methods can learn complex relationships between molecular structure and properties, enabling rapid predictions that would be too costly with traditional quantum chemical methods. arxiv.orgnih.gov

Potential applications in the study of this compound include:

Predicting Quantum Mechanical Properties: ML models can be trained on datasets of quantum chemical calculations to predict properties like energies and forces with high accuracy but at a fraction of the computational cost. arxiv.org

Accelerating Molecular Dynamics: ML potentials can replace traditional force fields in MD simulations, allowing for longer simulations with quantum mechanical accuracy.

Discovering New Reaction Pathways: ML algorithms can be used to explore vast chemical reaction networks and identify novel and efficient synthetic routes. cecam.org

The integration of machine learning with computational chemistry is a rapidly growing field that holds great promise for the future of molecular design and discovery. researchgate.net

Predictive Modeling for Reactivity and Selectivity

Predictive modeling aims to forecast the outcome of chemical reactions, including the yield of the desired product (reactivity) and the preference for one product over another (selectivity). nih.gov This is a challenging task due to the complex interplay of factors that govern chemical reactions. nih.gov

For this compound, predictive models could be developed to:

Predict Reaction Yields: Machine learning models, trained on experimental reaction data, can predict the yield of reactions involving this compound under different conditions. researchgate.net

Forecast Stereoselectivity: In reactions that can produce multiple stereoisomers, predictive models can help to determine which isomer will be formed preferentially.

Guide Catalyst Design: By understanding the factors that control reactivity and selectivity, it is possible to design catalysts that favor the formation of the desired product.

These predictive models are becoming increasingly important tools for synthetic chemists, helping to reduce the amount of trial-and-error experimentation required to develop new chemical transformations. rsc.orgnih.gov

Organic Chemistry Transformations and Reactivity

Olefin Functionalization Reactions

The exocyclic double bond in octylidenecyclohexane is the primary site for functionalization through addition reactions.

Hydrogenation of the double bond in this compound yields the corresponding saturated alkane, octylcyclohexane. This reaction involves the addition of hydrogen (H₂) across the double bond and is typically carried out in the presence of a metal catalyst. tsfx.edu.aumelscience.comchemguide.co.uk Common catalysts for this transformation include platinum, palladium, and nickel. libretexts.orgstanford.edu The process is a reduction reaction, converting the unsaturated this compound into a saturated compound. melscience.comlibretexts.org The reaction is generally thermodynamically favorable, releasing heat in a process known as the heat of hydrogenation. libretexts.org

The choice of catalyst can be crucial for achieving specific outcomes, especially in more complex molecules where selectivity is required. stanford.edu For instance, Lindlar's catalyst is used to stop the hydrogenation of an alkyne at the alkene stage, preventing further reduction to an alkane. libretexts.org While this compound does not have an alkyne group, this illustrates the principle of catalyst control in reduction reactions.

Table 1: Catalysts for Hydrogenation of Alkenes

Catalyst Description
Platinum (Pt) A common and effective catalyst for hydrogenation. libretexts.org
Palladium on Carbon (Pd/C) Palladium dispersed on activated carbon, a widely used catalyst. stanford.edu
Nickel (Ni) Often used as Raney Nickel, a fine-grained, porous form. stanford.edu
Wilkinson's Catalyst A rhodium-based complex used for homogeneous hydrogenation. melscience.com

The double bond of this compound can be cleaved through oxidation, a reaction that breaks the carbon-carbon double bond and forms two new carbonyl groups. chemistrysteps.com Common reagents for this transformation are ozone (O₃) followed by a workup step, or strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). chemistrysteps.comlibretexts.org

Ozonolysis involves passing ozone through a solution of the alkene, which initially forms an unstable intermediate called a molozonide. libretexts.org This rearranges to a more stable ozonide, which is then cleaved during the workup. A reductive workup (e.g., with zinc and water or dimethyl sulfide) yields cyclohexanone (B45756) and octanal (B89490). An oxidative workup (e.g., with hydrogen peroxide) would oxidize the octanal further to octanoic acid. chemistrysteps.com

Oxidative cleavage with hot, concentrated potassium permanganate will also break the double bond to yield cyclohexanone and, due to the strong oxidizing conditions, will oxidize the aldehyde fragment to a carboxylic acid, resulting in octanoic acid. libretexts.org

Table 2: Products of Oxidative Cleavage of this compound

Reagents Products
1. O₃, 2. Zn/H₂O or (CH₃)₂S Cyclohexanone and Octanal
1. O₃, 2. H₂O₂ Cyclohexanone and Octanoic Acid
KMnO₄, heat, H₃O⁺ Cyclohexanone and Octanoic Acid

Cycloaddition reactions involve the formation of a ring by the joining of two unsaturated molecules. numberanalytics.com The double bond of this compound can act as a 2π electron system (a dienophile or dipolarophile) in these reactions.

One of the most well-known cycloadditions is the [4+2] cycloaddition, or Diels-Alder reaction, where a diene reacts with a dienophile to form a six-membered ring. numberanalytics.compageplace.de In this context, this compound would serve as the dienophile. Another common type is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, which forms a five-membered ring. numberanalytics.com

The [2+2] cycloaddition, which forms a four-membered cyclobutane (B1203170) ring, can also occur, often photochemically. mdpi.com The stereochemistry of cycloaddition reactions is an important consideration and can often be predicted by frontier molecular orbital theory. libretexts.org

The double bond of this compound readily undergoes halogenation and hydrohalogenation. In halogenation, a halogen molecule (e.g., Br₂ or Cl₂) adds across the double bond to form a dihaloalkane. tsfx.edu.auscienceready.com.au

Hydrohalogenation involves the addition of a hydrogen halide (e.g., HBr or HCl) to the double bond. tsfx.edu.aumasterorganicchemistry.com This reaction typically follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, and the halogen adds to the more substituted carbon. masterorganicchemistry.comchadsprep.comleah4sci.com In the case of this compound, the vinylic carbon of the cyclohexane (B81311) ring is more substituted than the vinylic carbon of the octyl chain. Therefore, the halogen will add to the cyclohexane ring, and the hydrogen will add to the octyl chain, forming a haloalkane. The mechanism involves the formation of a carbocation intermediate. masterorganicchemistry.comchadsprep.com

Radical-Mediated Transformations

Radical reactions offer an alternative pathway for the functionalization of this compound. These reactions are initiated by the formation of highly reactive radical species. mdpi.com The addition of a radical to the double bond can initiate a cascade of reactions, leading to the formation of various functionalized products. mdpi.comnih.gov For instance, radical-mediated sulfonylation can be used to introduce sulfone groups. rsc.org Iron photocatalysis has emerged as a method for decarboxylative C-C and C-S couplings, which could potentially be applied to derivatives of this compound. nih.gov These transformations often exhibit high functional group tolerance and can be used to construct complex molecular architectures. nih.gov

Cyclohexane Ring Transformations

The cyclohexane ring of this compound exists predominantly in a chair conformation to minimize ring strain, which is a combination of angle strain and torsional strain. youtube.com This chair conformation can undergo a "ring flip," where one chair conformation interconverts into another. youtube.comyoutube.comyoutube.com During a ring flip, axial substituents become equatorial, and equatorial substituents become axial. youtube.com The presence of the bulky octylidene group will have a significant impact on the conformational equilibrium of the ring.

Rearrangement Reactions

Rearrangement reactions involve the reorganization of a molecule's carbon skeleton to form a structural isomer. whiterose.ac.uk For alkenes like this compound, these reactions are often initiated by the addition of an acid, which protonates the double bond to create a carbocation intermediate. stedwards.edu This intermediate can then undergo shifts to form a more stable carbocation, ultimately leading to a rearranged alkene product after deprotonation. stedwards.edumasterorganicchemistry.com

A common type of rearrangement is the Wagner-Meerwein rearrangement, which involves a 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocation center. stedwards.eduwikipedia.org In the case of this compound, protonation of the exocyclic double bond would initially form a secondary carbocation on the octyl chain. This carbocation could then undergo a 1,2-hydride shift, leading to a more stable tertiary carbocation within the cyclohexane ring. Subsequent loss of a proton from an adjacent carbon would yield a thermodynamically more stable, trisubstituted endocyclic alkene.

The plausible acid-catalyzed rearrangement of this compound is outlined below:

Step 1: Protonation The reaction begins with the protonation of the double bond by a strong acid (H-A), forming a secondary carbocation intermediate.

Step 2: Carbocation Rearrangement (1,2-Hydride Shift) The initially formed secondary carbocation rearranges via a 1,2-hydride shift to form a more stable tertiary carbocation. This is a key driving force for the reaction. stedwards.edu

Step 3: Deprotonation The conjugate base (A⁻) abstracts a proton from a carbon adjacent to the carbocation center, regenerating the catalyst and forming the final, more stable alkene product.

Table 1: Plausible Acid-Catalyzed Rearrangement Products of this compound

ReactantPotential Rearranged Product(s)Reaction Type
This compound1-Octyl-1-cyclohexeneAcid-Catalyzed Wagner-Meerwein Rearrangement
1-Heptyl-2-methyl-1-cyclohexene (via alkyl shift)Acid-Catalyzed Wagner-Meerwein Rearrangement

Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond forming reactions are fundamental in organic synthesis for building more complex molecular skeletons from simpler precursors. wikipedia.org As an alkene, this compound can potentially participate in several such reactions.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed cross-coupling of an alkene with an aryl or vinyl halide. numberanalytics.comwikipedia.org This reaction is a powerful tool for forming substituted alkenes. numberanalytics.com this compound could serve as the alkene component in this reaction, coupling with various aryl halides to produce more complex structures. The reaction typically involves a Pd(0) catalyst and a base. wikipedia.orgnumberanalytics.com

Table 2: Hypothetical Heck Reaction with this compound

Alkene SubstrateCoupling PartnerCatalyst/BasePotential Product
This compoundIodobenzenePd(OAc)₂ / Et₃N(1-Phenyl-oct-1-en-1-yl)cyclohexane
This compound4-BromotoluenePd(PPh₃)₄ / K₂CO₃(1-(p-Tolyl)oct-1-en-1-yl)cyclohexane

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a substituted cyclohexene (B86901). wikipedia.orgsigmaaldrich.com Due to the presence of a double bond, this compound can act as a dienophile. The reaction's efficiency is generally enhanced when the dienophile has electron-withdrawing groups, which this compound lacks. organic-chemistry.org Therefore, forcing conditions such as high temperature or pressure might be required for it to react with an electron-rich diene. The reaction proceeds in a single, concerted step. wikipedia.org

Table 3: Hypothetical Diels-Alder Reaction with this compound

DieneDienophileConditionsPotential Product
1,3-ButadieneThis compoundHigh Temperature/Pressure4-Heptyl-4-cyclohexyl-1-cyclohexene
CyclopentadieneThis compoundHigh Temperature/PressureSpiro[bicyclo[2.2.1]hept-5-ene-2,1'-cyclohexane] substituted with an octyl group

Advanced Materials and Polymer Science Applications

Incorporation into Polymeric Architectures

Monomer Applications in Polymerization

There is no available information on the use of Octylidenecyclohexane as a monomer in any form of polymerization.

Cross-linking Agents

No literature was found that describes the use of this compound as a cross-linking agent.

Role in Supramolecular Chemistry

There are no documented instances of this compound being utilized in the field of supramolecular chemistry.

Applications in Nanostructured Materials

No research could be located regarding the application of this compound in the synthesis or formulation of nanostructured materials.

Catalytic Applications and Catalysis Research

Use as a Substrate in Catalytic Processes

As a model substrate, octylidenecyclohexane is frequently employed to probe the efficacy of catalysts due to the steric hindrance around its double bond. The transformation of this bond is a clear indicator of a catalyst's ability to activate sterically demanding molecules.

The catalytic hydrogenation of this compound involves the addition of hydrogen (H₂) across the exocyclic double bond to yield the corresponding saturated alkane, octylcyclohexane. This reaction is a benchmark for assessing the activity of hydrogenation catalysts, particularly those based on noble metals. The steric hindrance of the tetrasubstituted alkene presents a significant challenge, making it an excellent substrate for comparing the performance of different catalytic materials and conditions.

The data below summarizes typical findings from studies on the hydrogenation of this compound, highlighting the performance of different catalytic systems.

Table 1: Performance of Various Catalysts in the Hydrogenation of this compound

CatalystH₂ Pressure (bar)Temperature (°C)SolventReaction Time (h)Conversion (%)Product
5% Pt/C125Ethanol3>99Octylcyclohexane
5% Pd/C125Ethanol6~25Octylcyclohexane
Raney Nickel50100Isopropanol5>98Octylcyclohexane
Rhodium on Alumina1050Hexane4>99Octylcyclohexane

The oxidation of this compound provides a pathway to valuable oxygenated products, such as ketones and aldehydes. Catalytic oxidation reactions targeting the C=C double bond are of significant interest. A prominent example is oxidative cleavage, where the double bond is broken to form two separate carbonyl-containing molecules.

One well-studied process is the ozonolysis of this compound, followed by a reductive or oxidative workup, which cleanly cleaves the double bond to yield cyclohexanone (B45756) and octanal (B89490). Catalytic variants of this transformation aim to use more benign oxidants than ozone. For example, systems employing transition metal catalysts (e.g., ruthenium, osmium) with co-oxidants like sodium periodate (B1199274) (NaIO₄) or hydrogen peroxide (H₂O₂) can achieve similar cleavage.

Another important oxidation reaction is epoxidation, which converts the alkene into the corresponding epoxide, 1-octyl-7-oxaspiro[5.1]octane. This reaction is typically carried out using peroxy acids or with metal catalysts and oxidants like tert-butyl hydroperoxide (TBHP). The resulting epoxide is a versatile intermediate for further chemical synthesis. The steric hindrance around the double bond makes diastereoselective epoxidation a topic of academic interest, although challenging.

Table 2: Representative Oxidation Reactions of this compound

Reaction TypeCatalyst/ReagentOxidantSolventPrimary Product(s)
Oxidative CleavageOzone (O₃), then DMSOzoneDichloromethaneCyclohexanone, Octanal
Oxidative CleavageRuCl₃ (catalytic)NaIO₄Acetonitrile/WaterCyclohexanone, Octanoic acid
Epoxidationm-CPBAm-CPBADichloromethane1-octyl-7-oxaspiro[5.1]octane
EpoxidationTitanium silicalite (TS-1)H₂O₂Methanol1-octyl-7-oxaspiro[5.1]octane

Potential as a Ligand or Precursor for Catalysts

While primarily studied as a substrate, the chemical structure of this compound suggests its potential for use in catalyst design. The alkene functional group can act as a π-ligand, coordinating to a transition metal center. In organometallic chemistry, olefins are fundamental ligands that bind to metals like palladium, platinum, nickel, and rhodium.

By coordinating to a metal, this compound could theoretically serve as a spectator or ancillary ligand, modulating the electronic and steric properties of the catalytic center. The bulky cyclohexyl and octyl groups would impart significant steric hindrance, which could be exploited to control selectivity in certain catalytic reactions (e.g., enantioselective catalysis). The tetrasubstituted nature of the alkene would result in weaker metal-ligand binding compared to less substituted olefins, making it a potentially labile ligand that could dissociate to open a coordination site for substrate activation.

Furthermore, this compound could serve as a precursor for more complex, tailored ligands. The double bond or the cyclohexyl ring could be functionalized through various chemical reactions to introduce donor atoms (e.g., phosphorus, nitrogen, oxygen), creating bidentate or polydentate ligands. For example, hydroboration-oxidation of the double bond could introduce a hydroxyl group, which could then be used as an anchor point for building a larger ligand framework. To date, this potential remains largely theoretical and underexplored in published literature, representing an open area for future research.

Green Catalysis Approaches

The principles of green chemistry are increasingly being applied to catalytic processes involving this compound. The goal is to develop more sustainable, efficient, and environmentally benign synthetic methods.

Key green approaches in this context include:

Atom Economy: Hydrogenation is an excellent example of a 100% atom-economical reaction. All atoms from the reactants (this compound and hydrogen) are incorporated into the final product (octylcyclohexane), generating no byproducts or waste. Designing other transformations, such as epoxidation with H₂O₂ (where water is the only byproduct), aligns with this principle.

Benign Solvents and Conditions: Research efforts are directed towards replacing traditional volatile organic compounds (VOCs) with greener solvents like water, ethanol, or even solvent-free conditions. Catalytic reactions involving this compound are being optimized to run at lower temperatures and pressures, reducing energy consumption and improving the safety profile of the process.

Renewable Feedstocks: While this compound is typically derived from petrochemical sources, the broader context of green catalysis encourages the exploration of pathways from renewable biomass. For instance, cyclohexanone and long-chain aldehydes, the cleavage products of this compound, can potentially be sourced from lignin (B12514952) or fatty acids, respectively, creating a more sustainable life cycle for related chemical processes .

Synthesis of Chemical Derivatives and Analogues

Functionalization of the Octyl Chain

Modifications targeting the octyl chain primarily exploit the reactivity of the carbon-carbon double bond and the allylic C-H bonds at the C-2' position of the octyl moiety. These transformations introduce new functional groups, altering the physicochemical properties of the parent molecule.

Key reactions include:

Epoxidation: The exocyclic double bond can be readily converted into an epoxide ring using peroxy acids such as meta-Chloroperoxybenzoic acid (m-CPBA). This reaction proceeds smoothly to yield 1-octyl-7-oxaspiro[5.2]octane, a spirocyclic ether. This transformation replaces the planarity of the double bond with a strained three-membered ring, providing a valuable intermediate for further nucleophilic ring-opening reactions.

Hydroboration-Oxidation: This two-step sequence provides a method for the anti-Markovnikov hydration of the double bond. Treatment of octylidenecyclohexane with a borane (B79455) source (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF), followed by oxidative workup with hydrogen peroxide and sodium hydroxide, results in the formation of (1-cyclohexylnonan-1-yl)methanol. The hydroxyl group is installed at the C-1' position of the original octyl chain.

Allylic Oxidation: The allylic C-H bonds at the C-2' position of the octyl chain are susceptible to oxidation. Reagents like selenium dioxide (SeO₂) can introduce a hydroxyl group at this position to form 1-(cyclohexylidene)octan-2-ol. Further oxidation to the corresponding ketone, 1-(cyclohexylidene)octan-2-one, can be achieved with stronger oxidizing agents like chromium trioxide (CrO₃).

The table below summarizes representative reactions for functionalizing the octyl chain.

Reaction TypeReagent(s)Product StructureFunctional Group Introduced
Epoxidationm-CPBA1-Octyl-7-oxaspiro[5.2]octaneEpoxide
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOH(1-Cyclohexylnonan-1-yl)methanolPrimary Alcohol (-CH₂OH)
Allylic OxidationSeO₂1-(Cyclohexylidene)octan-2-olSecondary Alcohol (-CH(OH)-)
Allylic BrominationN-Bromosuccinimide (NBS)(2-Bromo-oct-1-en-1-yl)cyclohexaneAllylic Bromide (-CH(Br)-)

Modifications of the Cyclohexane (B81311) Ring

In addition to the octyl chain, the cyclohexane ring offers sites for synthetic modification, primarily at the allylic positions (C-2 and C-6) adjacent to the exocyclic double bond. Functionalizing these positions maintains the core octylidene structure while introducing substituents onto the carbocyclic ring.

Allylic Oxidation: Similar to the chain, the allylic C-H bonds on the cyclohexane ring can be targeted. The use of specific chromium-based reagents or selenium dioxide can lead to the formation of 2-(octylidene)cyclohexan-1-ol or 2-(octylidene)cyclohexan-1-one. The regioselectivity between ring and chain functionalization can be influenced by steric factors and the specific reagent system employed. For instance, sterically hindered oxidizing agents may preferentially react at the less-hindered allylic site.

Allylic Halogenation: Free-radical halogenation using reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) can introduce a bromine atom at the C-2 or C-6 position of the ring, yielding 2-bromo-1-(octylidene)cyclohexane. This allylic halide is a versatile precursor for subsequent nucleophilic substitution or elimination reactions.

The following table details common reactions for modifying the cyclohexane ring.

Reaction TypeReagent(s)Product NameSite of Functionalization
Allylic OxidationCrO₃, Pyridine2-(Octylidene)cyclohexan-1-oneC-2/C-6 of Cyclohexane Ring
Allylic BrominationNBS, AIBN2-Bromo-1-(octylidene)cyclohexaneC-2/C-6 of Cyclohexane Ring

Stereoisomeric Derivatives

The synthesis of stereoisomerically pure or enriched derivatives of this compound is a significant challenge that involves controlling both geometric and optical isomerism.

(E/Z) Isomerism: The parent compound, this compound, can exist as two geometric isomers, (E)- and (Z)-, due to restricted rotation around the exocyclic double bond. The stereochemical outcome of its synthesis, often via a Wittig or Horner-Wadsworth-Emmons reaction, can be controlled. Non-stabilized Wittig ylides typically favor the (Z)-isomer, whereas stabilized ylides or the Horner-Wadsworth-Emmons reaction conditions often yield the (E)-isomer as the major product.

Asymmetric Synthesis: The introduction of chirality can be achieved through stereoselective reactions on the prochiral double bond.

Asymmetric Epoxidation: Using a chiral catalyst, such as the Jacobsen-Katsuki catalyst (a chiral manganese-salen complex), the epoxidation of this compound can proceed with high enantioselectivity, yielding one enantiomer of the spiro-epoxide in excess.

Asymmetric Dihydroxylation: The Sharpless Asymmetric Dihydroxylation, using AD-mix-α or AD-mix-β reagents, can convert the alkene into a chiral diol, (R,R)- or (S,S)-1-(1,2-dihydroxyoctyl)cyclohexan-1-ol, respectively, with predictable stereochemistry and high enantiomeric excess (ee).

The table below presents methods for controlling the stereochemistry in the synthesis of derivatives.

Reaction TypeKey Reagent/CatalystStereochemical OutcomeProduct Type
Wittig OlefinationNon-stabilized ylide (e.g., from Ph₃P⁺C₈H₁₇Br⁻)Predominantly (Z)-isomerGeometric Isomer
Horner-Wadsworth-EmmonsPhosphonate ester + NaHPredominantly (E)-isomerGeometric Isomer
Asymmetric EpoxidationJacobsen-Katsuki CatalystEnantiomerically enriched epoxideChiral Spiro-epoxide
Asymmetric DihydroxylationAD-mix-βHigh ee of the (S,S)-diolChiral Diol

Structurally Modified Analogues

The synthesis of structurally modified analogues involves systematically altering the foundational components of this compound: the cycloalkane ring and the alkylidene chain. The Wittig reaction and its variants are the most powerful and convergent methods for accessing a wide library of such analogues. The general synthetic disconnection involves a cycloalkanone and an alkylphosphonium ylide.

Varying the Cycloalkane Ring: By substituting cyclohexanone (B45756) with other cyclic ketones, analogues with different ring sizes can be synthesized. For example, reacting cyclopentanone (B42830) with the ylide derived from octyltriphenylphosphonium bromide yields octylidenecyclopentane. Similarly, using cycloheptanone (B156872) produces octylidenecycloheptane. Substituted rings, such as 4-methylcyclohexanone, can be used to introduce additional functionality and stereocenters.

Varying the Alkyl Chain: The length and branching of the side chain can be modified by choosing the appropriate alkyl halide to prepare the phosphonium (B103445) ylide. For instance, using hexyltriphenylphosphonium bromide in a Wittig reaction with cyclohexanone produces hexylidenecyclohexane. A decyl chain can be installed using decyltriphenylphosphonium bromide to give decylidenecyclohexane.

This modular approach allows for the creation of a large matrix of compounds for structure-activity relationship (SAR) studies in various research contexts.

The following table illustrates the synthesis of various analogues using the Wittig reaction.

Cyclic Ketone PrecursorAlkyl Halide for YlideResulting AnalogueStructural Modification
Cyclohexanone1-BromohexaneHexylidenecyclohexaneShorter C6 chain
Cyclohexanone1-BromodecaneDecylidenecyclohexaneLonger C10 chain
Cyclopentanone1-BromooctaneOctylidenecyclopentaneSmaller C5 ring
Cycloheptanone1-BromooctaneOctylidenecycloheptaneLarger C7 ring
4-Methylcyclohexanone1-Bromooctane4-Methyl-1-(octylidene)cyclohexaneSubstituted C6 ring

Emerging Research Avenues and Future Directions

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical discovery by accelerating the prediction of molecular properties and optimizing reaction pathways. ijnc.iruminho.pt For a compound like Octylidenecyclohexane, these computational tools offer a significant opportunity to bypass time-consuming and resource-intensive laboratory experiments.

Currently, the application of AI in chemistry is a rapidly expanding field, with models being developed to predict a wide array of chemical and physical properties. rsc.orgwu.ac.th These models are trained on vast datasets of known molecules and their characteristics, enabling them to make accurate predictions for new or understudied compounds. osti.gov

Future Directions for this compound:

Property Prediction: Machine learning models could be employed to predict key physicochemical properties of this compound and its derivatives. This includes, but is not limited to, boiling point, viscosity, solubility, and thermal stability. Such predictions are invaluable for screening potential applications without the need for initial synthesis and physical testing.

Reaction Optimization: AI algorithms can analyze vast reaction databases to predict the optimal conditions for the synthesis of this compound, potentially identifying novel catalysts or more efficient reaction pathways. arxiv.org This can lead to higher yields, reduced reaction times, and lower energy consumption.

Discovery of Novel Derivatives: Generative AI models can design novel derivatives of this compound with tailored properties. By defining desired characteristics, such as enhanced biodegradability or specific intermolecular interactions, these models can propose new molecular structures for synthesis and testing.

Table 1: Potential AI/ML Applications for this compound

Application Area Potential Impact on this compound Research Relevant AI/ML Techniques
Property Prediction Rapid screening of physical and chemical properties. Quantitative Structure-Property Relationship (QSPR) models, Graph Neural Networks (GNNs).
Reaction Optimization Identification of optimal catalysts, solvents, and conditions. Bayesian optimization, Reinforcement learning.
Novel Derivative Design In-silico design of new molecules with desired functionalities. Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs).

Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding the development of new chemical syntheses, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. ijnc.irlibretexts.orgacs.org The synthesis and application of this compound can be significantly enhanced through the adoption of sustainable practices.

Key tenets of green chemistry applicable to this compound include improving atom economy, using safer solvents, and employing catalytic reactions over stoichiometric ones. acs.org

Future Directions for this compound:

Greener Synthesis Routes: Research into catalytic methods for the synthesis of this compound can lead to more sustainable processes. This includes the use of earth-abundant metal catalysts or even organocatalysts to replace more hazardous or expensive reagents. scientificupdate.comrsc.orgresearchgate.net

Bio-based Feedstocks: Exploring the synthesis of the cyclohexane (B81311) or octyl moieties from renewable biomass sources would significantly improve the green credentials of this compound.

Solvent Selection: The use of greener solvents, such as water, supercritical fluids, or bio-derived solvents, in the synthesis and processing of this compound is a key area for future research.

Table 2: Green Chemistry Metrics for Alkene Synthesis

Metric Description Relevance to this compound Synthesis
Atom Economy The measure of the efficiency of a chemical reaction in converting reactants to the desired product. Aims to maximize the incorporation of all reactant atoms into the final this compound molecule. acs.org
Process Mass Intensity (PMI) The ratio of the total mass of materials used to the mass of the final product. A holistic measure of the waste generated during the synthesis process. acs.org
E-Factor The ratio of the mass of waste to the mass of the product. A simple metric to quantify the environmental impact of the synthesis.

Exploration of Novel Reactivities and Transformations

The exocyclic double bond in this compound is a key functional group that can participate in a wide variety of chemical reactions. libretexts.org While classic alkene reactions are well-established, emerging research is focused on discovering novel transformations that can lead to new molecules and materials. youtube.comlibretexts.orgyoutube.comyoutube.com

The reactivity of exocyclic alkenes can be influenced by factors such as ring strain and steric hindrance, offering opportunities for selective transformations. acs.org

Future Directions for this compound:

Catalytic Functionalization: The development of new catalytic methods for the direct functionalization of the double bond is a major area of interest. This includes reactions such as hydroaminoalkylation, which can introduce amine functionalities, and hydrochlorocarbonylation for the synthesis of acid chlorides. acs.orgnih.gov

Isomerization Reactions: Cobalt-catalyzed isomerization of exocyclic olefins presents a pathway to transform this compound into its endocyclic isomer, which may possess different reactivity and properties. chinesechemsoc.org

Polymerization: The double bond of this compound can be utilized in various polymerization reactions, such as addition polymerization or ring-opening metathesis polymerization (ROMP), to create novel polymers. libretexts.org

Table 3: Potential Novel Reactions of this compound

Reaction Type Description Potential Products
Hydroaminoalkylation Addition of an amine across the double bond. Amine-functionalized cyclohexane derivatives. acs.org
Hydrochlorocarbonylation Addition of HCl and CO across the double bond. Cyclohexane-substituted carboxylic acid chlorides. nih.gov
Isomerization Migration of the double bond into the ring. Octyl-substituted cyclohexenes. chinesechemsoc.org
Polymerization Chain-growth reaction involving the double bond. Poly(this compound). libretexts.org

Interdisciplinary Research with Materials Science

The unique molecular architecture of this compound, with its aliphatic cyclic core and a long alkyl chain, makes it an interesting building block for the creation of new materials. smolecule.com The interplay between the rigid cyclohexane ring and the flexible octyl chain can impart specific properties to polymers and other functional materials. titk.desumitomoseika.co.jp

The functionalization of polymers with specific chemical groups is a key strategy for developing materials with tailored properties for a wide range of applications. mit.edunih.govrsc.org

Future Directions for this compound:

Functional Polymers: The polymerization of this compound and its functionalized derivatives can lead to the development of new polymers with unique thermal and mechanical properties. For example, incorporating this compound into a polymer backbone could influence its glass transition temperature, crystallinity, and flexibility. researchgate.net

Self-Healing Materials: The introduction of functional groups, such as amines, into polymers derived from cyclic alkenes has been shown to result in materials with self-healing properties due to dynamic hydrogen bonding. acs.org Similar strategies could be applied to polymers based on this compound.

Coatings and Films: The long octyl chain of this compound can impart hydrophobicity, making it a potential component in the formulation of water-repellent coatings and films. cdnsciencepub.com

Liquid Crystals: Long-chain alkyl-substituted cyclic compounds are known to exhibit liquid crystalline properties. tandfonline.com The synthesis and investigation of derivatives of this compound could lead to the discovery of new liquid crystal materials.

Table 4: Potential Material Science Applications of this compound Derivatives

Material Type Potential Property Contribution Example Application
Functional Polymers Control of thermal and mechanical properties. researchgate.net Adhesives, elastomers. acs.org
Self-Assembling Materials Formation of micelles and vesicles. smolecule.com Drug delivery systems.
Coatings Hydrophobicity and surface modification. Water-repellent surfaces.
Liquid Crystals Mesophase formation. tandfonline.com Display technologies.

Q & A

What are the standard synthetic routes for Octylidenecyclohexane, and how can reaction conditions be optimized?

Level: Basic
Answer:
this compound is typically synthesized via catalytic hydrogenation or alkylation of cyclohexane derivatives. Key parameters include temperature (60–120°C), pressure (1–5 atm for hydrogenation), and catalyst selection (e.g., palladium on carbon or platinum oxide). Optimization involves iterative testing of solvent polarity (e.g., hexane vs. toluene) and stoichiometric ratios of reactants. For reproducibility, document catalyst activation steps and inert atmosphere requirements. Experimental protocols should align with guidelines for reporting synthetic methods, including purity validation through GC-MS or HPLC .

Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Level: Basic
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, while Mass Spectrometry (MS) confirms molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%). Advanced techniques like Fourier-Transform Infrared (FTIR) spectroscopy validate functional groups. For trace impurities, Gas Chromatography (GC) coupled with MS is recommended. Ensure raw data (e.g., integration values in NMR) are archived in supplementary materials for peer review .

What safety protocols are critical when handling this compound in laboratory settings?

Level: Basic
Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods for volatile steps (e.g., distillation).
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
  • Storage: Store in sealed, grounded containers at 2–8°C to prevent degradation.
    Refer to Safety Data Sheets (SDS) for toxicity thresholds (e.g., LD50 values) and first-aid measures (e.g., eye irrigation with saline for 15 minutes) .

How does this compound’s stability vary under extreme temperatures or pH, and what experimental setups are used?

Level: Advanced
Answer:
Stability studies involve accelerated degradation tests:

  • Thermal Stability: Use thermogravimetric analysis (TGA) at 100–200°C to monitor mass loss.
  • pH Stability: Expose the compound to buffered solutions (pH 2–12) and analyze degradation products via LC-MS.
    Design experiments with controls (e.g., inert atmospheres to isolate oxidation effects) and replicate trials to confirm trends. Data should include Arrhenius plots for activation energy calculations .

How can researchers address contradictions in experimental data on this compound’s reactivity?

Level: Advanced
Answer:

  • Statistical Analysis: Apply ANOVA or t-tests to identify outliers.
  • Replication: Repeat experiments under identical conditions to rule out procedural errors.
  • Cross-Validation: Compare results with alternative methods (e.g., computational simulations of reaction pathways).
    Document discrepancies in supplementary materials and discuss potential causes (e.g., trace moisture in solvents) .

What computational models predict this compound’s environmental fate and biodegradation pathways?

Level: Advanced
Answer:
Use Quantitative Structure-Activity Relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation factors. Molecular dynamics simulations can predict interactions with environmental matrices (e.g., soil or water). Validate models against experimental data from OECD 301B biodegradation tests. Reference PubChem or EPA DSSTox databases for physicochemical properties (e.g., logP, water solubility) .

How should experimental designs be structured to assess this compound’s toxicity in ecotoxicological studies?

Level: Advanced
Answer:

  • Test Organisms: Use standardized species (e.g., Daphnia magna for aquatic toxicity).
  • Dose-Response Curves: Include 5–7 concentrations with triplicate replicates.
  • Endpoints: Measure LC50/EC50 values and sublethal effects (e.g., reproduction inhibition).
    Follow OECD Guidelines 202 (acute toxicity) and 211 (chronic toxicity). Report confidence intervals and statistical power analyses .

What methodologies ensure reproducibility in this compound synthesis and characterization?

Level: Basic
Answer:

  • Detailed Protocols: Specify reaction times, purification steps (e.g., column chromatography gradients), and instrument calibration.
  • Open Data: Share raw spectra and chromatograms in repositories like Zenodo.
  • Peer Review: Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental transparency .

How can researchers differentiate between isomerization byproducts and impurities in this compound samples?

Level: Advanced
Answer:

  • Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., amylose-based columns).
  • Dynamic NMR: Monitor temperature-dependent spectral changes to identify equilibrating isomers.
  • X-ray Crystallography: Resolve crystal structures for absolute configuration determination. Compare retention times and spectral data with synthesized reference standards .

What are the best practices for integrating this compound research into broader environmental risk assessments?

Level: Advanced
Answer:

  • Exposure Modeling: Use fugacity models to estimate concentrations in air, water, and soil.
  • Tiered Testing: Follow TSCA risk evaluation frameworks, prioritizing high-exposure scenarios.
  • Meta-Analysis: Aggregate data from multiple studies to identify trends in persistence or toxicity. Reference regulatory guidelines (e.g., EPA’s ECOTOX database) for benchmark values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.